molecular formula C7H9ClN2 B8417247 2,6-Diamino-4-chlorotoluene

2,6-Diamino-4-chlorotoluene

Cat. No. B8417247
M. Wt: 156.61 g/mol
InChI Key: LXPNVRXYGYRMOO-UHFFFAOYSA-N
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Patent
US04426538

Procedure details

19.1 g (0.1 mol) of 2,6-diamino-3,4-dichlorotoluene are hydrogenated with hydrogen under a total pressure of 180 bar in an autoclave, in the presence of 500 ml of methanol, 15.4 g (0.2 mol) of ammonium acetate and 2 g of 1% strength platinum on medicinal charcoal, at 150° C. After separating off the catalyst by filtration and removing the solvent, the residue if taken up in water and the mixture is rendered neutral with sodium hydroxide solution and extracted with methylene chloride. 2,6-Diamino-4-chlorotoluene is obtained in a yield of 97.1% of theory; the purity is 95.3%.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](Cl)=[C:6]([Cl:9])[CH:5]=[C:4]([NH2:10])[C:3]=1[CH3:11].[H][H].C([O-])(=O)C.[NH4+].C>[Pt].CO>[NH2:1][C:2]1[CH:7]=[C:6]([Cl:9])[CH:5]=[C:4]([NH2:10])[C:3]=1[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
NC1=C(C(=CC(=C1Cl)Cl)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separating off the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
removing the solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)Cl)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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